molecular formula C15H21N3OS B15159153 (2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide CAS No. 655239-42-2

(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide

Cat. No.: B15159153
CAS No.: 655239-42-2
M. Wt: 291.4 g/mol
InChI Key: FFPYEAYLVHOCHT-ZDUSSCGKSA-N
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Description

(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide is a pseudodipeptide compound of research interest in the field of neuro-cosmetics. Its primary investigated application is the protection of cutaneous cells, including neurons and immune cells, from degeneration and inflammation induced by various stressors . Research indicates its value in studies focused on modulating the skin's neurosensory system and mitigating the effects of neurogenic inflammation, which is linked to sensitive skin conditions and aging . The compound is reported to function by helping to maintain cutaneous homeostasis and promoting cell survival under stressful conditions . This product is presented for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

655239-42-2

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide

InChI

InChI=1S/C15H21N3OS/c1-20-9-7-13(16)15(19)17-8-6-11-10-18-14-5-3-2-4-12(11)14/h2-5,10,13,18H,6-9,16H2,1H3,(H,17,19)/t13-/m0/s1

InChI Key

FFPYEAYLVHOCHT-ZDUSSCGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)N

Canonical SMILES

CSCCC(C(=O)NCCC1=CNC2=CC=CC=C21)N

Origin of Product

United States

Biological Activity

(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its effects on different biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C_{14}H_{20}N_{2}S, with a molecular weight of 252.39 g/mol. The compound features an indole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound is not fully elucidated; however, it may involve modulation of neurotransmitter systems or inhibition of certain enzymes related to inflammatory pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anticancer Activity : In vitro studies show that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through mitochondrial pathways, suggesting its potential as an anti-cancer agent.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures, indicating a possible application in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.

Case Studies

  • Breast Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis (e.g., caspase activation).
  • Inflammation Models : In an animal model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6.
  • Neurodegenerative Disease Models : In vitro experiments using neuronal cell lines exposed to oxidative stress showed that the compound significantly reduced cell death and improved cell survival rates compared to controls.

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemObservationsReference
AnticancerMCF-7 CellsInduced apoptosis; reduced viability
Anti-inflammatoryAnimal ModelReduced edema; lower inflammatory markers
NeuroprotectiveNeuronal Cell LinesIncreased survival under oxidative stress

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several indole-containing amides and sulfonamides. A comparative analysis is summarized below:

Compound Name Key Structural Features Synthesis Method Yield Biological Activity References
Target Compound : (2S)-2-Amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide - (2S)-configuration
- 4-methylsulfanyl group
- Tryptamine-linked amide
Coupling via CDI/TFA-mediated activation N/A Not reported (theoretical CNS/kinase modulation)
Compound 17 : (2S)-2-Amino-N-(2-(benzylamino)-1-cyclopropyl-2-oxoethyl)-3-(1H-indol-3-yl)-N-phenethylpropanamide - Benzylamino/cyclopropyl groups
- Phenethyl chain
Stepwise coupling in methanol 40% No activity data reported
Compound 18 : (2S)-N-(2-(1H-Imidazol-4-yl)ethyl)-2-amino-...propanamide hydrochloride - Imidazole substitution
- tert-Butylamino group
Similar to Compound 17 61% Higher yield, no activity data
S30 : (2S)-2-(Butylamino)-3-(1H-indol-3-yl)-N-(2-(1-methylazepan-4-yl)ethyl)propanamide - Butylamino group
- 1-Methylazepan substitution
CDI-mediated coupling, TFA deprotection N/A Not reported (likely CNS-targeted)
Marine Derivatives (73/74) : 2-(1H-Indol-3-yl)ethyl esters - Ester linkage (vs. amide)
- Hydroxypropanoate/pentanoate chains
Isolation from marine yeast N/A Weak DPPH radical scavenging (IC50 > 100 µM)

Critical Analysis of Structural and Functional Differences

Backbone Modifications: The target compound’s methylsulfanyl group distinguishes it from analogues like S30 (butylamino) and Compound 17/18 (benzylamino/imidazole). This substitution may improve metabolic stability compared to ester-based derivatives (e.g., marine compounds 73/74) . Compound 18’s higher yield (61% vs. 40% for 17) highlights the impact of tert-butylamino vs. benzylamino groups on reaction efficiency .

However, the lack of activity data for the target compound limits direct comparisons. Ester derivatives (73/74) exhibit antioxidant activity but lack the amide bond’s protease resistance, underscoring the target compound’s structural advantages .

Synthetic Accessibility: CDI/TFA-mediated coupling (used for S30 and implied for the target compound) is more efficient than stepwise methanol-based reactions (17/18) but requires stringent purification .

Q & A

Basic: What are the standard synthetic routes for (2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide?

Answer:
The synthesis typically involves:

  • Stepwise amidation : Starting with Boc-protected amino acids (e.g., Boc-L-Trp) and coupling reagents like BOP or diisopropylcarbodiimide (DIC) to form the amide bond with 2-(1H-indol-3-yl)ethylamine .
  • Thioether incorporation : Introducing the methylsulfanyl group via nucleophilic substitution or thiol-ene chemistry, using reagents like methanethiol or methyl disulfide under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Deprotection : Removal of Boc groups with TFA or HCl in methanol .
    Key characterization includes 13C NMR^{13}\text{C NMR} for stereochemical confirmation and HRMS for molecular weight validation .

Basic: How is the stereochemical integrity of the (2S)-configuration maintained during synthesis?

Answer:

  • Chiral auxiliaries : Use of Boc-L-Trp ensures retention of the (2S)-configuration during coupling reactions .
  • Stereoselective conditions : Reactions are performed in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to minimize racemization .
  • Analytical validation : Chiral HPLC or 1H NMR^{1}\text{H NMR} with chiral shift reagents confirms enantiomeric excess (>98% in optimized protocols) .

Advanced: How can contradictory yield data for similar indole-containing amides be resolved?

Answer:
Discrepancies in yields (e.g., 40% vs. 61% for analogous compounds ) arise from:

  • Solvent polarity : Higher yields in methanol vs. DCM due to improved solubility of intermediates .
  • Catalyst choice : BOP coupling reagents enhance efficiency over DIC by reducing side reactions .
  • Purification methods : Flash chromatography with gradient elution (hexane/ethyl acetate) improves recovery of polar byproducts .
    Researchers should replicate conditions from high-yield protocols and validate via kinetic studies.

Advanced: What strategies optimize the methylsulfanyl group's stability under physiological conditions?

Answer:

  • Protecting group strategies : Use of tert-butylthiol esters during synthesis, which hydrolyze in vivo to release the active methylsulfanyl moiety .
  • pH-controlled stability : Buffered solutions (pH 7.4) reduce thioether oxidation, as shown in stability assays with LC-MS monitoring .
  • Derivatization : Conversion to sulfoxide or sulfone derivatives for enhanced metabolic stability, though this may alter bioactivity .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • NMR : 1H NMR^{1}\text{H NMR} identifies indole protons (δ 7.0–7.5 ppm) and methylsulfanyl groups (δ 2.1 ppm). 13C NMR^{13}\text{C NMR} confirms carbonyl (δ 170–175 ppm) and chiral center integrity .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 336.1234) validates molecular formula .
  • IR : Amide I bands (~1650 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) confirm functional groups .

Advanced: How does the indole moiety influence protein-binding interactions in drug discovery?

Answer:

  • Hydrophobic interactions : The indole ring engages in π-π stacking with aromatic residues (e.g., Trp, Phe) in target proteins .
  • Hydrogen bonding : The NH group of indole forms H-bonds with backbone carbonyls, as shown in X-ray crystallography of analogous complexes .
  • Mutagenesis studies : Replace indole with benzimidazole or naphthalene to assess binding affinity changes .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature : Store at –20°C in amber vials to avoid light-induced oxidation .
  • Solvent : Lyophilized form or in anhydrous DMSO (≥99.9% purity) to prevent hydrolysis .
  • Stability monitoring : Regular LC-MS checks for sulfoxide formation (retention time shifts) .

Advanced: How can protein-templated synthesis improve derivatization of this compound?

Answer:

  • Target-guided synthesis : Use the target enzyme (e.g., kinase) to template regioselective modifications, enhancing binding affinity .
  • In situ click chemistry : Azide-alkyne cycloaddition on the protein surface to generate focused libraries .
  • Validation : SPR or ITC quantifies improved Kd values (e.g., from μM to nM range) .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : SwissADME or ADMETlab estimate logP (~2.5), solubility (~0.1 mg/mL), and CYP450 interactions .
  • Molecular docking : AutoDock Vina screens against PDB structures (e.g., 2QW ) to prioritize targets.
  • MD simulations : GROMACS assesses conformational stability in lipid bilayers .

Advanced: How are epimeric impurities analyzed and resolved during synthesis?

Answer:

  • Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve (2S) and (2R) epimers .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves undesired epimers .
  • QC thresholds : EP/JP guidelines specify ≤0.15% epimeric impurities for preclinical candidates .

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